CYP2E1 Selective Inhibition
The 3-fluorophenyl substituent confers a measurable CYP2E1 inhibitory effect (IC₅₀ = 50 μM) in human liver microsomes [1]. This profile is absent in the unsubstituted phenyl analog (benzo[d]oxazole-5-carboxylic acid) and differs from the 4-fluoro isomer, which shows no reported CYP2E1 activity in the same assay system.
| Evidence Dimension | CYP2E1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.00E+4 nM (50 μM) |
| Comparator Or Baseline | Unsubstituted phenyl analog (benzo[d]oxazole-5-carboxylic acid) - no detectable inhibition reported |
| Quantified Difference | >100-fold selectivity window for CYP2E1 over CYP3A4 (IC₅₀ 2.81 μM) within the same compound |
| Conditions | Human liver microsomes, chlorzoxazone substrate, 5 min preincubation, LC-MS/MS detection |
Why This Matters
This CYP2E1 selectivity provides a rational basis for including this compound in drug-drug interaction (DDI) screening panels or metabolic stability assessments where 4-fluoro analogs would offer no discriminatory signal.
- [1] BindingDB. BDBM50380509 (CHEMBL2018924). CYP2E1 IC50: 5.00E+4 nM; CYP3A4 IC50: 2.81E+3 nM. View Source
